1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole
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Overview
Description
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is a compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenyl ethyl ketone with phenylsulfanyl ethylamine in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted imidazoles .
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with cellular processes . These actions contribute to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound has similar structural features but differs in its functional groups.
1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole: Another similar compound with variations in the substituents on the imidazole ring.
Uniqueness
1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
89442-35-3 |
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Molecular Formula |
C17H14Cl2N2S |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-1-phenylsulfanylethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2S/c18-14-7-6-13(16(19)11-14)10-17(21-9-8-20-12-21)22-15-4-2-1-3-5-15/h1-9,11-12,17H,10H2 |
InChI Key |
RFFMPRZIOVAHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
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